molecular formula C17H14N4O4S B2463158 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 900009-31-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2463158
CAS No.: 900009-31-6
M. Wt: 370.38
InChI Key: JQAOOXXWONHRJC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(19-7-11-3-4-13-14(6-11)24-10-23-13)9-26-17-21-20-16(25-17)12-2-1-5-18-8-12/h1-6,8H,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOOXXWONHRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an acetamide group through a sulfanyl bridge and is substituted with a pyridinyl oxadiazole. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular Formula C18H18N4O4S
Molecular Weight 382.43 g/mol
IUPAC Name This compound
CAS Number 891122-35-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. For instance, studies have demonstrated that related compounds can inhibit PTP1B, thereby affecting insulin signaling and glucose metabolism .
  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Anti-cancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Studies

Several studies have investigated the biological activities of compounds related to this compound. Key findings include:

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A study published in Molecules highlighted the inhibitory effects of related compounds on PTP1B activity. The inhibition was assessed using a series of concentration-dependent assays, revealing IC50 values indicative of effective inhibition at nanomolar concentrations .

Antioxidant Capacity

Research conducted on structurally similar compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH scavenging assay). These findings suggest that the compound could mitigate oxidative stress-related cellular damage .

Cytotoxicity Against Cancer Cell Lines

In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Case Study 1: PTP1B Inhibition

In a controlled study involving PTP1B inhibition assays, researchers evaluated several derivatives of the benzodioxole compound. Results indicated that specific substitutions on the benzodioxole ring significantly enhanced inhibitory potency against PTP1B compared to unmodified analogs.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant efficacy of N-(benzodioxole) derivatives against established antioxidants like ascorbic acid. The results showed comparable or superior activity in reducing reactive oxygen species (ROS) levels in cellular models.

Scientific Research Applications

Pharmacological Potential

The compound exhibits promising characteristics as a pharmacophore in drug design due to its unique structural features. Its interactions with biological macromolecules make it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of similar compounds possess anticancer properties. For instance, compounds featuring the oxadiazole moiety have shown efficacy against various cancer cell lines. The structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide suggests potential activity against cancer through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Interactions

The compound's ability to interact with biological systems is crucial for its application in research. Studies have focused on its binding affinity to various biological targets, which could lead to insights into disease mechanisms.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding interactions of this compound with proteins involved in inflammatory responses. These studies suggest that the compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory diseases.

Development of Novel Materials

In materials science, this compound can be utilized to synthesize novel materials with unique properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Study: Synthesis of Functional Polymers

Research has demonstrated the use of similar compounds in creating functional polymers that exhibit enhanced thermal stability and electrical conductivity. The incorporation of this compound into polymer matrices could lead to advancements in electronic devices and sensors.

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